
alpha-D-galactosyl-(1->3)-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-α-D-Galactopyranosyl-D-galactopyranose is a disaccharide composed of two galactose molecules linked by a glycosidic bond. This compound is a member of the carbohydrate family and plays a significant role in various biological processes. It is commonly found in nature and is involved in the structure and function of many biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-α-D-Galactopyranosyl-D-galactopyranose typically involves the glycosylation of a galactose donor with a galactose acceptor. One common method is the use of trichloroacetimidoyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside as the donor and allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside as the acceptor . The reaction is carried out under anhydrous conditions with a suitable catalyst to promote the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 3-O-α-D-Galactopyranosyl-D-galactopyranose often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from a donor substrate to an acceptor molecule, resulting in the formation of the desired disaccharide. This method is advantageous due to its high specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-α-D-Galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, which are sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alditols (sugar alcohols).
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-O-α-D-Galactopyranosyl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for glycosyltransferases and glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: It is used in the development of glycomimetics, which are compounds that mimic the structure and function of carbohydrates.
Industry: It is used in the production of prebiotics, which promote the growth of beneficial gut bacteria
Mécanisme D'action
The mechanism of action of 3-O-α-D-Galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is essential for the biosynthesis of complex carbohydrates and glycoconjugates. The compound also interacts with glycosidases, which hydrolyze glycosidic bonds, releasing free sugars .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-D-Galactosyl-(1→3)-D-galactose: A similar disaccharide with a different glycosidic linkage.
2-Acetamido-2-deoxy-3-O-α-D-galactopyranosyl-D-galactose: An amino sugar derivative with an acetamido group.
β-D-Galactopyranosyl-(1→4)-β-D-galactopyranose: Another disaccharide with a different glycosidic linkage.
Uniqueness
3-O-α-D-Galactopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and its role in various biological processes. Its structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and developing glycomimetics.
Propriétés
Numéro CAS |
7313-98-6 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12-/m1/s1 |
Clé InChI |
QIGJYVCQYDKYDW-SDOYDPJRSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
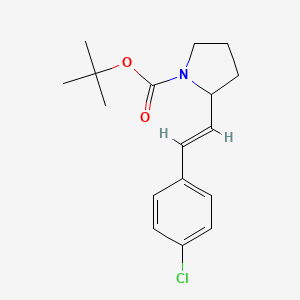
![N-[2-[[(1R)-3-methyl-1-[4-[(1R)-3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-6-[3-methyl-1-[[2-oxo-1-phenyl-2-(pyrazine-2-carbonylamino)ethyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]butyl]amino]-2-phenylacetyl]pyrazine-2-carboxamide](/img/structure/B11830241.png)

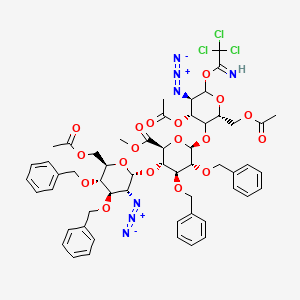
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)
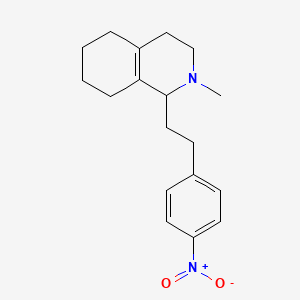
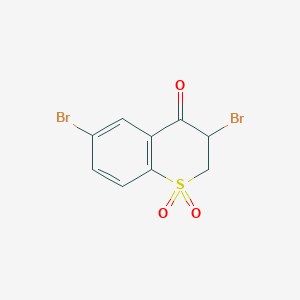
![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)
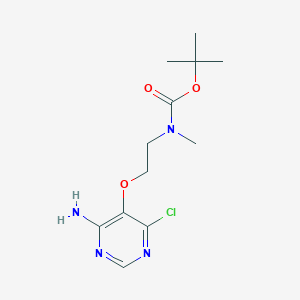

![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)
